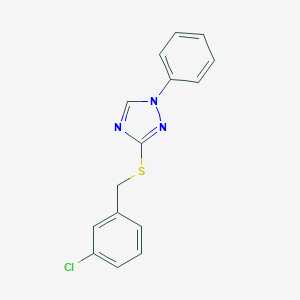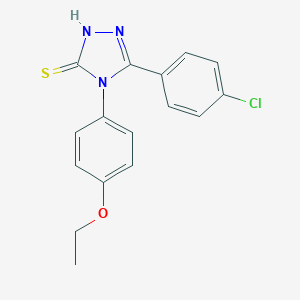![molecular formula C10H10FN3S2 B462470 5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine CAS No. 292064-75-6](/img/structure/B462470.png)
5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” is a unique chemical with the empirical formula C10H10FN3S2 . It is part of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives has been explored in various studies. A novel approach involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . This reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The structure of the compound can be represented by the SMILES stringNC1=NN=C(CC2=CC=C(C=C2)F)S1 . Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazol-2-amine derivatives are diverse and depend on the specific substituents present in the molecule. For instance, the reaction between thiosemicarbazides and carboxylic acids can lead to the formation of 2-amino-1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The compound “this compound” is a solid . Its molecular weight is 209.24 .Applications De Recherche Scientifique
Biological Activity of Heterocyclic Systems
Heterocyclic compounds based on 1,3,4-thiadiazole structures have been widely recognized for their diverse pharmacological activities. The 1,3,4-thiadiazole moiety, in particular, serves as a crucial scaffold for the expression of various biological actions, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These compounds' versatility in chemical modification allows for the creation of novel drug-like molecules with significant therapeutic potential (Lelyukh, 2019).
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have demonstrated significant biological activities, particularly in antimicrobial applications. Their structure-activity relationship (SAR) has been a critical area of study, aiding medicinal chemists in developing new compounds with enhanced efficacy and safety profiles. The presence of the thiadiazole moiety is often linked to compounds' ability to exhibit a broad spectrum of antimicrobial properties, including actions against bacteria, fungi, and viruses (Alam, 2018).
Neuropsychiatric Disorder Treatment
The 1,3,4-thiadiazole core has been integrated into ligands targeting the dopamine D2 receptor, which plays a significant role in managing neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. These compounds exhibit high affinity for D2 receptors, showcasing their potential in developing new therapeutic agents for these conditions (Jůza et al., 2022).
Heterocyclic Compound Synthesis
Research has also focused on the synthesis strategies for thiadiazolotriazines, which are important intermediates in designing novel biologically active compounds. These strategies highlight the versatility of the thiadiazole moiety in medicinal chemistry, serving as a foundation for creating a wide range of pharmacologically active molecules (Abdel-Wahab, 2017).
Safety and Hazards
Orientations Futures
The 1,3,4-thiadiazol-2-amine derivatives, including “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine”, have a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on exploring their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDXIJIAKMLTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=NN=C(S2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Methyl-2-thienyl)methylene]-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B462413.png)

![N-(4-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462423.png)


![N-(4-cyanophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462431.png)
![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462434.png)
![N-(2,6-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462435.png)
![N-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462436.png)
![N-(3,4-dimethylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B462440.png)
![3-butyl-10-(2,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462483.png)
![3-butyl-10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462486.png)
![3-butyl-10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462492.png)
![[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B462515.png)